N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethoxy)benzamide
Description
Evolution of Heterocyclic Hybrid Molecules in Medicinal Chemistry
The strategic fusion of heterocyclic scaffolds emerged as a response to drug resistance and efficacy limitations in monocyclic compounds. Early efforts focused on combining nitrogen-containing heterocycles like pyridine and quinoline with aromatic systems to improve binding affinity. The 1980s saw a surge in benzodiazepine hybrids for neurological applications, but their two-dimensional architectures often led to off-target effects.
A pivotal shift occurred in the 2010s with the adoption of three-dimensional heterocyclic hybrids, driven by computational modeling and fragment-based drug design. For instance, s-triazine hybrids conjugated with tetrazole or piperidine moieties demonstrated enhanced anticancer activity by simultaneously inhibiting HIF pathways and kinase enzymes. These hybrids exhibited IC~50~ values as low as 2.21 μM against cervical cancer cells, outperforming traditional chemotherapeutics like 5-fluorouracil. Concurrently, macrocyclic heterocycles such as Simeprevir demonstrated the therapeutic potential of complex fused-ring systems against hepatitis C.
Emergence of Thiophene-Triazole-Benzamide Derivatives
Thiophene-triazole-benzamide derivatives arose from the need to balance metabolic stability and target specificity. Thiophene’s electron-rich structure facilitates charge-transfer interactions with tyrosine kinases, while the 1,2,3-triazole ring resists oxidative degradation in vivo. The benzamide moiety, a common pharmacophore in protease inhibitors, provides a hydrogen-bonding anchor for enzyme active sites.
The inclusion of a trifluoromethoxy (-OCF~3~) group at the benzamide’s 3-position exemplifies rational design to enhance blood-brain barrier penetration. Fluorinated substituents increase lipophilicity (logP ≈ 2.8) without compromising solubility, as evidenced by spirosteroid hybrids bearing similar groups. Molecular docking studies of analogous compounds suggest that the triazole-thiophene linkage adopts a planar conformation, enabling π-stacking with purine bases in DNA.
Discovery Timeline and Development History
The conceptual foundation for thiophene-triazole-benzamide hybrids was laid in the early 2000s with the advent of click chemistry, which enabled reliable synthesis of 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC). By 2015, researchers at the European Lead Factory had optimized triazole-thiophene conjugates for kinase inhibition, reporting preliminary IC~50~ values below 10 μM in breast cancer models.
N-((1-(Thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethoxy)benzamide was first synthesized in 2018 as part of a library targeting the PI3K/Akt/mTOR pathway. Early SAR studies revealed that substituting the benzamide’s 3-position with -OCF~3~ improved cellular uptake by 40% compared to methoxy analogs. Patent filings from 2020–2023 highlight its application in glioblastoma models, where it reduced tumor volume by 62% in murine xenografts at 50 mg/kg doses.
Current Research Landscape and Significance
Ongoing investigations focus on this compound’s dual inhibition of topoisomerase II and carbonic anhydrase IX, a hallmark of aggressive tumors. In a 2023 high-throughput screen, it exhibited nanomolar affinity (K~d~ = 12.3 nM) for topoisomerase II’s ATP-binding domain, comparable to etoposide but with reduced myelotoxicity. Parallel studies in bacterial models show synergistic activity with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA), reducing minimum inhibitory concentrations (MICs) by 8-fold.
Table 1: Biological Activities of Representative Heterocyclic Hybrids
The compound’s ability to disrupt biofilm formation in Pseudomonas aeruginosa (85% inhibition at 10 μg/mL) further underscores its multifunctionality. Current clinical trials prioritize derivatives with modified triazole substituents to mitigate CYP450 interactions, a common challenge in fluorinated benzamides.
Properties
IUPAC Name |
N-[(1-thiophen-2-yltriazol-4-yl)methyl]-3-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2S/c16-15(17,18)24-12-4-1-3-10(7-12)14(23)19-8-11-9-22(21-20-11)13-5-2-6-25-13/h1-7,9H,8H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIUGYAJUGHMDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=CN(N=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethoxy)benzamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a triazole ring linked to a thiophene moiety and a trifluoromethoxy-substituted benzamide. The synthesis typically involves:
- Formation of the Triazole Ring : Achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
- Attachment of Thiophene : This can be accomplished via coupling reactions such as Suzuki or Stille coupling.
- Benzamide Formation : The final step involves reacting a suitable amine with the corresponding acid derivative to form the amide linkage.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines.
Case Study: HepG2 Cells
In a study evaluating triazole-based compounds, this compound demonstrated an IC50 value of approximately 5 µM against HepG2 liver cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 ~ 10 µM) .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Signal Transduction Modulation : It can affect pathways related to apoptosis and cell cycle regulation.
- DNA Interaction : Potential intercalation with DNA has been suggested, disrupting replication processes in cancer cells.
Similar Compounds
A comparison with structurally similar compounds reveals unique properties:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide | 8 | Anticancer |
| N-(4-(trifluoromethyl)phenyl)acetamide | 15 | Antimicrobial |
| N-(thiophen-2-ylmethylene)benzamide | 12 | Anticancer |
These comparisons highlight the enhanced potency of this compound in both anticancer and antimicrobial activities.
Scientific Research Applications
The compound's biological activities can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit DNA synthesis in cancer cells, making them promising candidates for cancer therapy. The presence of the thiophene moiety enhances these effects due to its ability to interact with biological targets involved in tumorigenesis .
Antimicrobial Properties
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethoxy)benzamide has demonstrated antimicrobial activity against various pathogens. The triazole structure is known for its antifungal and antibacterial properties, which are crucial in developing new treatments for infections resistant to conventional antibiotics .
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of triazole derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in inflammatory diseases .
Synthetic Methods
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the Triazole Ring : Achieved through Huisgen 1,3-dipolar cycloaddition reactions.
- Introduction of the Thiophene Moiety : This can be accomplished via coupling reactions such as Suzuki or Stille coupling.
- Synthesis of the Benzamide : Involves reacting an appropriate amine with a carboxylic acid derivative.
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer activity of similar triazole derivatives against various cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. This suggests that this compound may have similar or superior anticancer properties .
Case Study 2: Antimicrobial Testing
In vitro studies assessed the antimicrobial efficacy of triazole-based compounds against resistant strains of bacteria and fungi. The findings revealed that these compounds inhibited growth effectively at low concentrations, indicating their potential as new antimicrobial agents .
Potential Therapeutic Applications
Given its diverse biological activities, this compound could be developed for various therapeutic applications:
- Anticancer Drugs : Targeting specific cancer pathways.
- Antimicrobial Agents : Addressing antibiotic resistance.
- Anti-inflammatory Treatments : For chronic inflammatory conditions.
Comparison with Similar Compounds
Structural Analogues with 1,2,3-Triazole-Benzamide Scaffolds
- Compound III-15h (): Structure: (S)-N-(1-((4-Methoxyphenyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(1-(3-(thiophen-3-yl)propyl)-1H-1,2,3-triazol-4-yl)benzamide. Key Differences: Substituted with a thiophen-3-ylpropyl chain instead of thiophen-2-yl, and a methoxyphenyl group rather than trifluoromethoxy.
-
- Structure: N-(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl indazole carboxamides.
- Key Differences: Replace trifluoromethoxy with indazole and benzyl groups.
- Biological Activity: Demonstrated potent anti-proliferative activity against PC-3 prostate cancer cells (IC₅₀: 6.21–6.43 µM), suggesting triazole-benzamide scaffolds are broadly bioactive .
Cytotoxic Triazole Derivatives ()
Physicochemical and Spectral Properties
- NMR Data :
- LogP and Solubility :
- The trifluoromethoxy group (logP ~2.1) increases hydrophobicity compared to methoxy (logP ~1.2) but less than CF₃ (logP ~2.5), balancing bioavailability and solubility .
Q & A
Q. Advanced: How are regioselectivity challenges in CuAAC addressed?
Regioselectivity is inherently controlled in CuAAC to favor 1,4-triazole formation. For validation:
- Use 2D NMR (¹H-¹³C HMBC) to confirm triazole connectivity via heteronuclear coupling between triazole C-H and adjacent substituents .
- DFT calculations (B3LYP/6-31G*) can model electronic effects of the trifluoromethoxy group on reaction kinetics .
- Competing thermal cycloadditions (non-catalyzed) are suppressed by maintaining temperatures <50°C and excluding oxygen .
Basic: Which spectroscopic methods confirm structural integrity?
Methodological Answer:
- ¹H/¹³C NMR: Assign thiophene protons (δ 7.2–7.5 ppm, multiplet), triazole CH (δ 8.1–8.3 ppm), and trifluoromethoxy CF₃ (δ 121–123 ppm, ¹⁹F NMR) .
- IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and triazole C-N (~1450 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Confirm molecular ion [M+H]⁺ with isotopic patterns matching Cl/Br-free formulae .
Q. Advanced: How to resolve crystallographic disorder in the trifluoromethoxy group?
- Use SHELXL refinement with PART instructions to model CF₃ disorder over multiple positions .
- Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C-F⋯H contacts) stabilizing the disordered moiety .
- Validate thermal parameters (Ueq) for fluorine atoms; anomalous scattering data (if available) improves precision .
Basic: What in vitro assays evaluate biological activity?
Methodological Answer:
- Antimicrobial: Broth microdilution (MIC determination against Mycobacterium tuberculosis H37Rv) .
- Enzyme Inhibition: Fluorometric assays targeting PFOR (pyruvate:ferredoxin oxidoreductase) via NADH-coupled detection .
- Cytotoxicity: MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity .
Q. Advanced: How to reconcile contradictory IC₅₀ values across assays?
- Assay Conditions: Control for pH (PFOR activity drops below pH 6.5) and reducing agents (affecting triazole redox activity) .
- Membrane Permeability: Compare IC₅₀ in cell-free vs. whole-cell assays; use efflux pump inhibitors (e.g., verapamil) to identify transporter-mediated resistance .
- Metabolite Profiling: LC-MS/MS to detect intracellular degradation products that may alter activity .
Basic: What computational approaches predict binding modes?
Methodological Answer:
Q. Advanced: How to validate docking poses against experimental data?
- RMSD Thresholds: Require <2.0 Å deviation from crystallographic ligand poses .
- MM/GBSA Binding Energy Calculations: Compare ΔG values with experimental Kd; correlations >0.7 indicate reliability .
- Molecular Dynamics (GROMACS): Simulate binding stability over 50 ns; analyze root-mean-square fluctuations (RMSF) of key residues .
Basic: How do solvent and catalyst choices affect amide coupling efficiency?
Methodological Answer:
Q. Advanced: What mechanistic insights do DFT calculations provide?
- Trifluoromethoxy Effects: NBO analysis reveals strong electron-withdrawing (-I) effects stabilize transition states in amide bond formation (ΔE‡ reduced by 12 kcal/mol vs. OCH₃) .
- Reaction Pathways: IRC (Intrinsic Reaction Coordinate) calculations confirm a concerted mechanism for CuAAC, with rate-limiting alkyne deprotonation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
